N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide
Description
N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide, commonly known as GW501516 or Cardarine, is a synthetic agonist of the nuclear receptor PPARβ/δ (Peroxisome Proliferator-Activated Receptor β/δ). Its IUPAC name is {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid . The compound has a molecular weight of 453.493 g/mol (C₂₁H₁₈F₃NO₃S₂) and is recognized for its role in modulating metabolic pathways and cellular proliferation .
Properties
IUPAC Name |
N-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c1-10-14(9-21-15(23)13-3-2-8-24-13)25-16(22-10)11-4-6-12(7-5-11)17(18,19)20/h2-8H,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKTWHONSWUPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein.
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been associated with improved drug potency.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. The trifluoromethyl group, for instance, is known to form strong bonds with proteins, potentially influencing their function.
Cellular Effects
Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C12H11F3N2S
- Molecular Weight : 272.29 g/mol
- CAS Number : 857284-26-5
- IUPAC Name : N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine
- SMILES Notation : CNCC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F
These features suggest a complex structure that may interact with various biological targets.
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit promising antitumor activity . A study evaluated several thiazole compounds and found that modifications to the phenyl ring significantly influenced their cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed increased activity (IC50 values ranging from 1.61 to 1.98 µg/mL) against various cancer cells, suggesting a strong correlation between structure and activity .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Key Proteins : The compound may inhibit proteins involved in cell proliferation and survival pathways, particularly targeting anti-apoptotic proteins like Bcl-2.
- Induction of Apoptosis : Evidence suggests that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications affect biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 on the phenyl ring | Increases cytotoxicity |
| Electron-withdrawing groups on the phenyl ring | Enhances antiproliferative activity |
| Presence of thiazole ring | Essential for maintaining activity |
These findings underline the importance of specific functional groups in enhancing the biological efficacy of thiazole derivatives.
Case Studies
Several case studies have documented the efficacy of similar thiazole compounds in preclinical settings:
- Study on Glioblastoma Cells : A derivative exhibited significant growth inhibition in human glioblastoma U251 cells, with IC50 values indicating potent activity .
- Combination Therapies : In combination with other chemotherapeutics, thiazole derivatives have shown enhanced efficacy, suggesting potential for use in multi-drug regimens.
- Antibacterial Properties : Some studies have also explored the antibacterial effects of thiazole compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation .
Comparison with Similar Compounds
Key Pharmacological Properties :
- PPARβ/δ Activation : GW501516 binds with high affinity to PPARβ/δ, enhancing fatty acid oxidation and insulin sensitivity .
- Anticancer Activity : At 25 µM, it induces G2/M cell cycle arrest and apoptosis in T24 bladder cancer cells .
- N-Cadherin Regulation : Reduces full-length N-cadherin levels at 15 µM, inhibiting Tspan15/ADAM10 complex activity .
Comparison with Similar Compounds
The following table compares GW501516 with structurally analogous compounds, focusing on substituents, bioactivity, and applications:
Structural and Functional Insights
- Thiazole vs. Thiadiazole Derivatives : Compounds like those in (1,3,4-thiadiazoles) exhibit broader medicinal applications, including antimicrobial activity, but lack PPAR-specific targeting .
- Substituent Effects: The trifluoromethyl group in GW501516 enhances lipophilicity and receptor binding compared to non-fluorinated analogs (e.g., ) . Morpholinosulfonyl groups () improve solubility but complicate synthesis .
- Bioactivity : GW501516's EC₅₀ of 3400 nM is comparable to its metabolite () but less potent than advanced PPARγ agonists (e.g., Rosiglitazone, EC₅₀ ~100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
